O-(2-メトキシフェニル)ヒドロキシルアミン

概要

説明

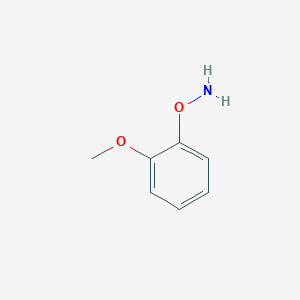

O-(2-methoxyphenyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring and a hydroxylamine group (-NH2OH) attached to the ortho position of the phenyl ring

科学的研究の応用

O-(2-methoxyphenyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

Biology: The compound is studied for its potential genotoxic effects and its role in DNA adduct formation.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

O-(2-methoxyphenyl)hydroxylamine primarily targets aldehydes and ketones . It reacts with these compounds to form oximes . This reaction is essentially irreversible as the adduct dehydrates .

Mode of Action

The oxygen in O-(2-methoxyphenyl)hydroxylamine acts as a nucleophile, competing with nitrogen . The reaction with oxygen leads to a reversible formation of a hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The genotoxic mechanisms of certain carcinogens, such as o-anisidine and 2-nitroanisole, are attributed to the generation of N-(2-methoxyphenyl)hydroxylamine . This metabolite spontaneously decomposes to nitrenium and/or carbenium ions, which are responsible for the formation of deoxyguanosine adducts in DNA .

Pharmacokinetics

It’s known that human and rat cytochrome p450 2e1 is the major enzyme oxidizing o-anisidine to n-(2-methoxyphenyl)hydroxylamine . Xanthine oxidase of both species reduces 2-nitroanisole to this metabolite .

Result of Action

The result of O-(2-methoxyphenyl)hydroxylamine’s action is the formation of deoxyguanosine adducts in DNA . This is a key step in the genotoxic mechanisms of the carcinogenicity of o-anisidine and 2-nitroanisole .

Action Environment

The action of O-(2-methoxyphenyl)hydroxylamine can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect its metabolism. As mentioned earlier, human and rat cytochrome P450 2E1 play a significant role in its metabolism . Therefore, factors that affect the activity of these enzymes could potentially influence the action, efficacy, and stability of O-(2-methoxyphenyl)hydroxylamine.

準備方法

Synthetic Routes and Reaction Conditions

O-(2-methoxyphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of 2-nitroanisole (2-methoxynitrobenzene) using hydrazine hydrate in the presence of a catalyst. The reaction is typically carried out at low temperatures (0-8°C) to ensure controlled reduction. After the reaction, the product is purified through recrystallization using petroleum ether .

Industrial Production Methods

In industrial settings, the production of O-(2-methoxyphenyl)hydroxylamine may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.

化学反応の分析

Types of Reactions

O-(2-methoxyphenyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine hydrate are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted hydroxylamine derivatives.

類似化合物との比較

Similar Compounds

- O-(diphenylphosphinyl)hydroxylamine

- 2,4-dinitrophenylhydroxylamine

- Hydroxylamine-O-sulfonic acid

Uniqueness

O-(2-methoxyphenyl)hydroxylamine is unique due to its specific structural features, including the methoxy group and the ortho position of the hydroxylamine group.

生物活性

O-(2-methoxyphenyl)hydroxylamine, also known as N-(2-methoxyphenyl)hydroxylamine, is a compound derived from the environmental pollutant 2-methoxyaniline (o-anisidine). This compound has garnered attention due to its biological activity and potential implications in toxicology and pharmacology. This article explores the biological activity of O-(2-methoxyphenyl)hydroxylamine, focusing on its metabolism, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

O-(2-methoxyphenyl)hydroxylamine possesses a hydroxylamine functional group attached to a methoxy-substituted phenyl ring. Its molecular formula is CHNO, which indicates the presence of nitrogen and oxygen that contribute to its reactivity and biological interactions.

Metabolism

Research indicates that O-(2-methoxyphenyl)hydroxylamine undergoes significant metabolic transformation primarily through cytochrome P450 enzymes.

- Metabolic Pathways : The compound is metabolized to several products, including o-aminophenol and the parent carcinogen o-anisidine. Studies using hepatic microsomes from rats and rabbits demonstrated that CYP2E1 is the most efficient enzyme catalyzing this conversion, highlighting the role of specific cytochrome P450 subfamilies in its metabolism .

| Metabolite | Formation | Enzyme Involvement |

|---|---|---|

| o-Aminophenol | Major product | CYP2E1 |

| o-Anisidine | Parent carcinogen | CYP1A and CYP2B |

| Unidentified Metabolite M1 | Minor product | Rabbit microsomes only |

Biological Activity

O-(2-methoxyphenyl)hydroxylamine exhibits various biological activities that are relevant in both toxicological assessments and potential therapeutic applications.

Toxicity

The compound has been implicated in carcinogenicity due to its metabolic products. The formation of DNA adducts by O-(2-methoxyphenyl)hydroxylamine has been established, suggesting a mechanism for its genotoxic effects . This raises concerns regarding exposure to this compound in industrial settings.

Case Studies

- Carcinogenic Potential : A study demonstrated that exposure to O-(2-methoxyphenyl)hydroxylamine led to significant DNA damage in human cell lines, indicating its potential as a carcinogen. The study utilized various assays to assess genotoxicity and highlighted the importance of metabolic activation in this process .

- Therapeutic Applications : Another research effort explored the use of hydroxylamines in drug development, suggesting that derivatives of O-(2-methoxyphenyl)hydroxylamine could possess enhanced biological activity against specific pathogens . This study employed quantitative structure-activity relationship (QSAR) modeling to predict the efficacy of related compounds.

特性

IUPAC Name |

O-(2-methoxyphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-4-2-3-5-7(6)10-8/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXWKXWUNXYUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。